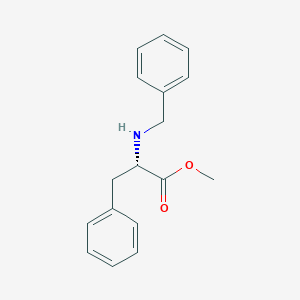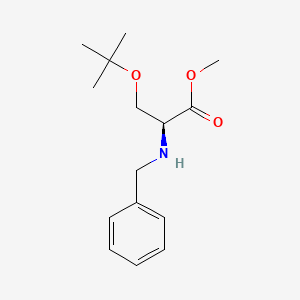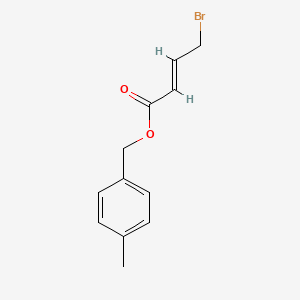![molecular formula C29H32N2O6 B7838884 (2R)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B7838884.png)
(2R)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified as “(2R)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid” is a chemical entity with unique properties and potential applications in various fields. This compound is of interest due to its distinct chemical structure and reactivity, which make it suitable for a range of scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “(2R)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid” involves specific reaction conditions and reagents. The detailed synthetic routes are typically proprietary and may involve multiple steps, including the use of catalysts, solvents, and controlled temperatures. The exact conditions can vary depending on the desired purity and yield of the compound.
Industrial Production Methods
Industrial production of “this compound” may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The methods used in industrial settings are optimized for efficiency and cost-effectiveness, often incorporating advanced technologies such as automated control systems and real-time monitoring.
Analyse Des Réactions Chimiques
Types of Reactions
“(2R)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides or hydroxides, while substitution reactions may yield various substituted derivatives.
Applications De Recherche Scientifique
“(2R)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals, materials, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of “(2R)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use.
Propriétés
IUPAC Name |
(2R)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O6/c1-17(26-24(32)14-29(2,3)15-25(26)33)31-23(27(34)35)12-13-30-28(36)37-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22-23,31H,12-16H2,1-3H3,(H,30,36)(H,34,35)/t23-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAYVXWGMLKFLN-HSZRJFAPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)CC(CC1=O)(C)C)NC(CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C1C(=O)CC(CC1=O)(C)C)N[C@H](CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-[2-(4-Methylphenyl)ethoxy]benzaldehyde](/img/structure/B7838870.png)
![(2R)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B7838885.png)
![(2R)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid](/img/structure/B7838890.png)
